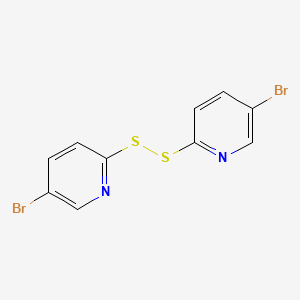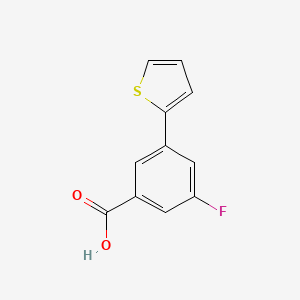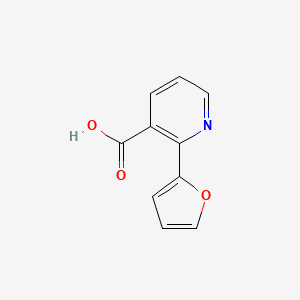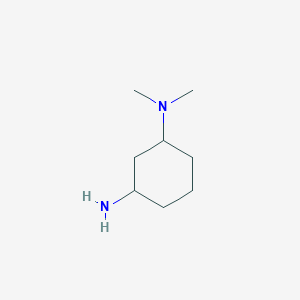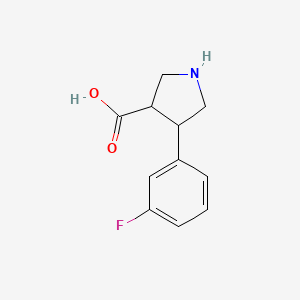
4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid
描述
4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a fluorophenyl group and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
作用机制
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, suggesting that this compound may also affect multiple pathways .
Pharmacokinetics
Similar compounds have been noted for their ability to modify physicochemical parameters and obtain optimal adme/tox results for drug candidates .
Result of Action
It can be inferred from related compounds that its action may lead to a variety of biological responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid. For instance, it is recommended to store the compound in a dark place, sealed, and at a temperature between 2-8°C . This suggests that light, air, and temperature could potentially affect the compound’s stability and efficacy.
生化分析
Biochemical Properties
4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and inflammation . The compound’s interaction with PPARs is characterized by its ability to act as an agonist, thereby influencing the receptor’s activity and downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to inflammation and metabolism . The compound can modulate gene expression by acting on nuclear receptors, leading to changes in the transcription of target genes. Additionally, it affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the ligand-binding domain of PPARs, inducing a conformational change that activates the receptor . This activation leads to the recruitment of coactivators and the initiation of transcription of genes involved in lipid metabolism and inflammation. The compound’s ability to inhibit or activate enzymes further contributes to its regulatory effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the regulation of gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on lipid metabolism and inflammation . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and alterations in normal cellular function. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to lipid metabolism . It interacts with enzymes such as PPARs, which play a key role in the regulation of fatty acid oxidation and lipid synthesis. The compound’s influence on metabolic flux and metabolite levels underscores its potential as a therapeutic agent for metabolic disorders.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target tissues, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and the presence of binding proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the nucleus, where it can interact with nuclear receptors like PPARs . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its effective participation in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid typically involves the reaction of pyrrolidine with a fluorostyryl carboxylic acid. This reaction can be carried out under various conditions, including the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chemical synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .
化学反应分析
Types of Reactions: 4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions may introduce new functional groups such as halides or amines .
科学研究应用
4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
相似化合物的比较
Pyrrolidine-3-carboxylic acid: Lacks the fluorophenyl group, resulting in different biological activity.
4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid: Similar structure but with the fluorophenyl group in a different position, which can affect its properties and applications.
Uniqueness: 4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid is unique due to the specific positioning of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-8-3-1-2-7(4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGQZNWWPOLORG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401244065 | |
| Record name | 4-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1047654-47-6 | |
| Record name | 4-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1047654-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


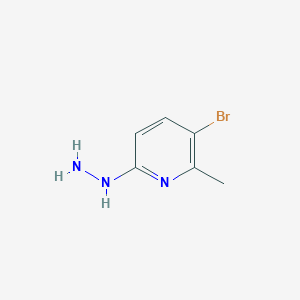
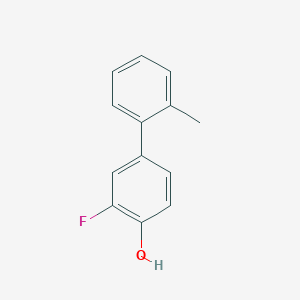

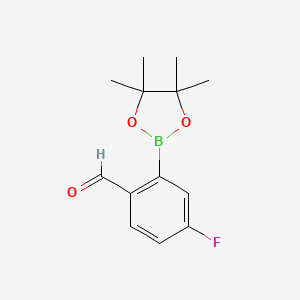
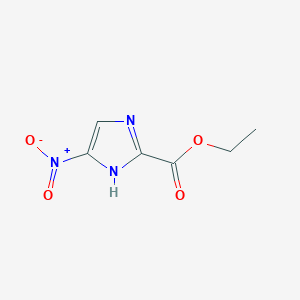
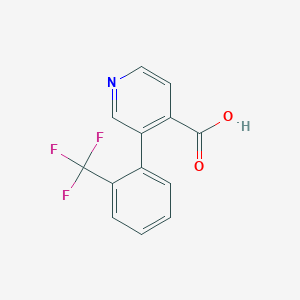

![8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1440934.png)
![Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate](/img/structure/B1440935.png)
![1-Boc-4-(carboxy-thiophen-3-YL-methyl)-[1,4]diazepane](/img/structure/B1440936.png)
